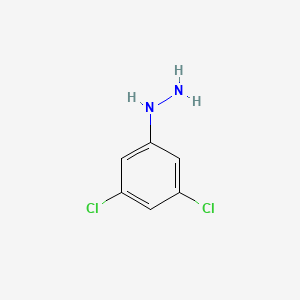

3,5-Dichlorophenylhydrazine

Übersicht

Beschreibung

3,5-Dichlorophenylhydrazine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which are used as anti-leukemic agents .

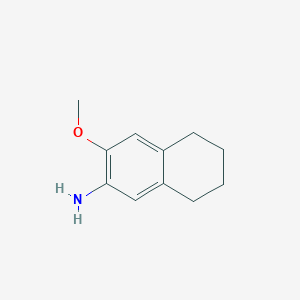

Molecular Structure Analysis

The molecular structure of 3,5-Dichlorophenylhydrazine is represented by the formula C6H6Cl2N2 . The compound has a molecular weight of 177.03 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Anti-Leukemic Agents

3,5-Dichlorophenylhydrazine Hydrochloride has been used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which are used as anti-leukemic agents . This application is particularly important in the field of medicinal chemistry, where new compounds are constantly being developed for the treatment of various diseases.

Organic Synthesis

In organic synthesis, 3,5-Dichlorophenylhydrazine is used as a reagent or building block. It’s involved in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Chemical Research

3,5-Dichlorophenylhydrazine is used in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies .

Pharmaceutical Research

In pharmaceutical research, 3,5-Dichlorophenylhydrazine is used in the development of new drugs and therapeutic agents .

Material Science

3,5-Dichlorophenylhydrazine can also be used in material science for the development of new materials with unique properties .

Environmental Science

In environmental science, 3,5-Dichlorophenylhydrazine can be used in the study of environmental pollutants and their degradation .

Safety and Hazards

3,5-Dichlorophenylhydrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOCIFROLPHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344930 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39943-56-1 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

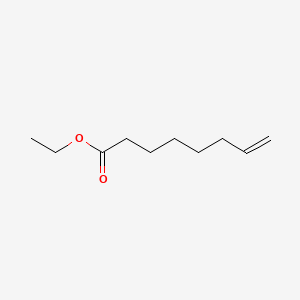

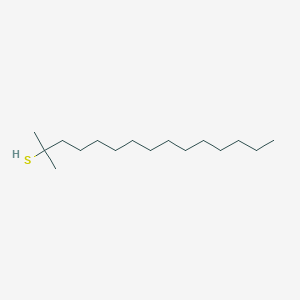

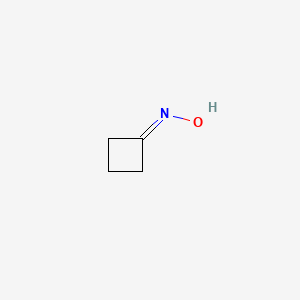

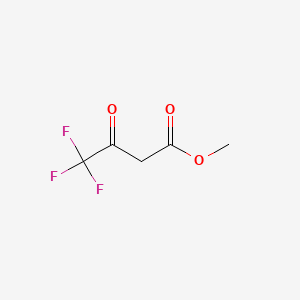

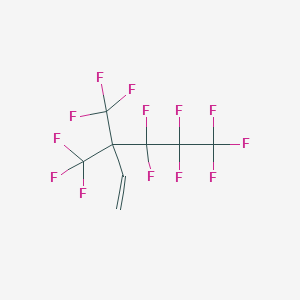

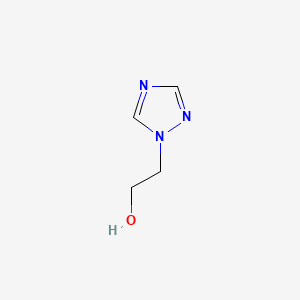

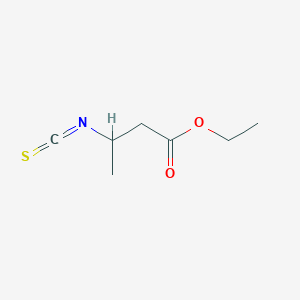

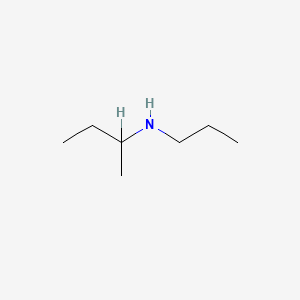

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Dichlorophenylhydrazine interact with the GABAA receptor and what are the potential downstream effects?

A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that 3,5-Dichlorophenylhydrazine exhibits a strong binding affinity for the GABAA receptor [, ]. This interaction is of particular interest because the GABAA receptor is a key player in the central nervous system, responsible for mediating inhibitory neurotransmission. Compounds that enhance GABAA receptor activity, like the commonly prescribed drug Diazepam, often exhibit anticonvulsant, anxiolytic, and sedative effects. The high binding energy observed for 3,5-Dichlorophenylhydrazine in silico suggests it may possess similar therapeutic properties [].

Q2: Could you elaborate on the binding energy findings from the in silico studies?

A: Researchers utilized molecular docking programs, specifically PatchDock and AutoDockVina, to predict the binding modes and energies of 3,5-Dichlorophenylhydrazine and other compounds identified in Combretum micranthum leaf extract with the GABAA receptor []. The binding energy, expressed in kcal/mol, provides an indication of the strength of the interaction between the compound and the receptor. The study revealed a remarkably high binding energy for 3,5-Dichlorophenylhydrazine, reaching -193.85 kcal/mol with PatchDock and -5.6 kcal/mol with AutoDockVina []. This binding energy is comparable to that of Diazepam, which exhibited -200.68 kcal/mol and -6.1 kcal/mol with the respective programs []. The close similarity in binding energies suggests that 3,5-Dichlorophenylhydrazine may possess comparable pharmacological activity to Diazepam.

Q3: Beyond GABAA receptor interaction, are there other potential applications for 3,5-Dichlorophenylhydrazine?

A: Yes, 3,5-Dichlorophenylhydrazine serves as a critical building block in synthesizing a diverse range of chemical compounds. For example, it plays a key role in creating novel chalcone and pyrazoline derivatives, which have shown promising anticancer activity in vitro []. These derivatives target the human thymidylate synthase enzyme, a crucial enzyme in DNA synthesis and a validated target for anticancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)